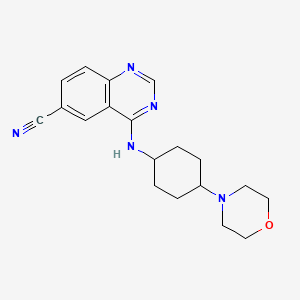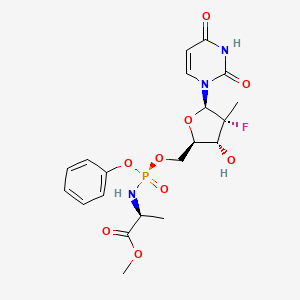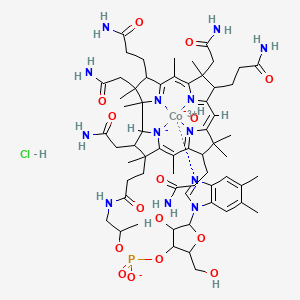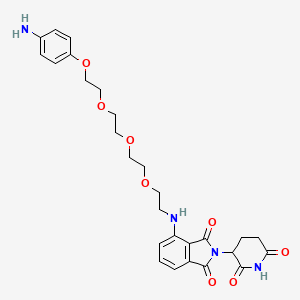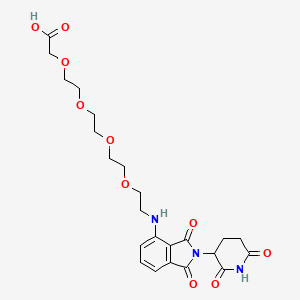
1-(1-Adamantyl)-3-(2,3,4-trifluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-3-(2,3,4-trifluorophenyl)urea, also known as AU1235, is a compound with the molecular formula C₁₇H₁₉F₃N₂O and a molecular weight of 324.34. It is an adamantyl urea inhibitor of Mycobacterium tuberculosis. Many 1-adamantyl-3-phenyl ureas, such as this compound, have been identified as potent anti-tuberculosis activity compounds .
Synthesis Analysis
The synthesis of a similar compound, 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, was reported in a study . A mixture of 4-chlorophenyl isocyanate (153 mg, 1 mmol), amantadine (166 mg, 1.1 mmol), and dichloromethane (10 mL) was heated at 313 K under reflux for 2 hours .Molecular Structure Analysis
The crystal structure of a similar compound, 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, was reported in a study . The crystal structure was orthorhombic, Pna 2 1 (no. 33), with a = 9.2750 (10) Å, b = 12.8640 (17) Å, c = 13.483 (2) Å, β = 90°, V = 1608.8 (4) Å 3, Z = 4 .Aplicaciones Científicas De Investigación
Inhibitors of Soluble Epoxide Hydrolase : Several studies have focused on derivatives of 1-(1-Adamantyl)-3-(2,3,4-trifluorophenyl)urea as potent inhibitors of human and murine soluble epoxide hydrolase (sEH), an enzyme linked to inflammatory and pain processes. These inhibitors have shown significant pharmacokinetic improvements over earlier adamantane-based inhibitors and demonstrated notable efficacy in reducing inflammatory pain in animal models (Rose et al., 2010).
Anti-Inflammatory and Analgesic Effects : The substituted phenyl group variants of adamantyl urea-based sEH inhibitors have shown improved pharmacokinetic properties and significant anti-inflammatory effects in murine models. These derivatives are more metabolically stable and potent in vivo, suggesting their potential for clinical trials (Jun-Yan Liu et al., 2013).
Antiviral, Antimycotic, and Herbicidal Activity : Research has indicated that certain N-substituted N'-(2-adamantyl)-thioureas and ureas, which include adamantyl and urea moieties, exhibit antiviral, antimycotic, and herbicidal activity. This suggests the potential for these compounds in the development of various therapeutic agents (Kreutzberger & Tantawy, 1983).
Inhibition of Mycobacterium Tuberculosis : Adamantyl ureas have been identified as compounds active against Mycobacterium tuberculosis. A comprehensive screening of adamantyl ureas revealed moderate activity against M. tuberculosis, indicating their potential in tuberculosis treatment (Scherman et al., 2012).
Antimicrobial Properties : New urea derivatives containing adamantyl groups have been synthesized and evaluated for antimicrobial activity. Some of these compounds, especially the adamantyl urea adducts, showed promising growth inhibition against certain bacterial strains, highlighting their potential as antimicrobial agents (Patil et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-(2,3,4-trifluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O/c18-12-1-2-13(15(20)14(12)19)21-16(23)22-17-6-9-3-10(7-17)5-11(4-9)8-17/h1-2,9-11H,3-8H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDHHHKUANVSJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=C(C(=C(C=C4)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-3-(2,3,4-trifluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)
![2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One](/img/structure/B560550.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)
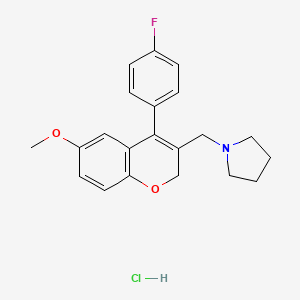
![1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine](/img/structure/B560555.png)
